molecular formula C20H20N4O2 B13848999 1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea

1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea

Cat. No.: B13848999
M. Wt: 348.4 g/mol
InChI Key: RSVSPPYVJMONPC-UHFFFAOYSA-N
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Description

1-ethyl-3-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea moiety linked to a phenylpyridazinyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]urea typically involves the reaction of 4-oxo-1-phenylpyridazine-3-carbaldehyde with an appropriate amine and isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-[3-(4-oxo-1-phenylpyridazin-3-yl)phenyl]urea
  • 1-ethyl-3-[3-(4-oxo-1-phenylpyridazin-3-yl)benzyl]urea
  • 1-ethyl-3-[3-(4-oxo-1-phenylpyridazin-3-yl)phenyl]thiourea

Uniqueness

1-ethyl-3-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]urea stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its combination of a urea moiety with a phenylpyridazinyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-ethyl-3-[3-[(4-oxo-1-phenylpyridazin-3-yl)methyl]phenyl]urea

InChI

InChI=1S/C20H20N4O2/c1-2-21-20(26)22-16-8-6-7-15(13-16)14-18-19(25)11-12-24(23-18)17-9-4-3-5-10-17/h3-13H,2,14H2,1H3,(H2,21,22,26)

InChI Key

RSVSPPYVJMONPC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=CC(=C1)CC2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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